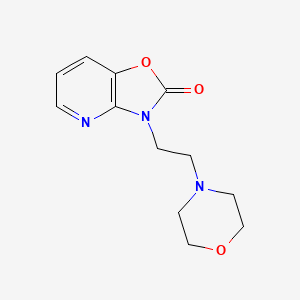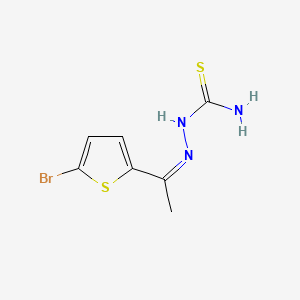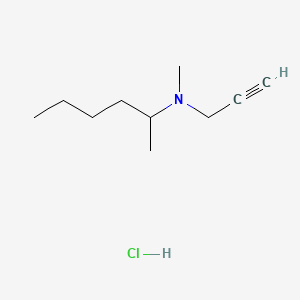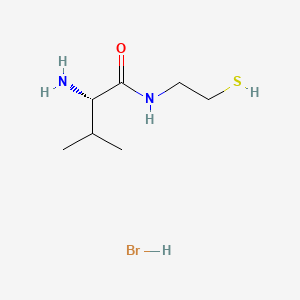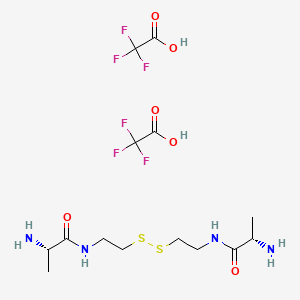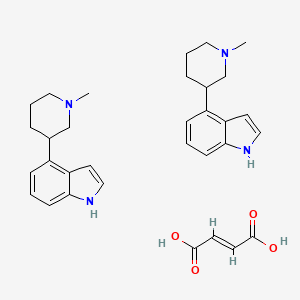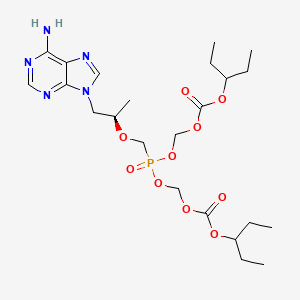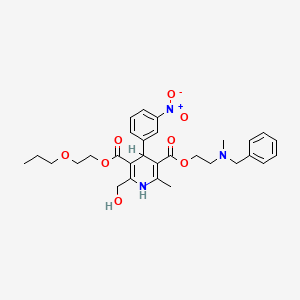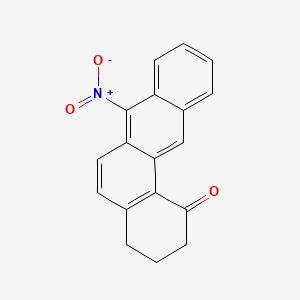
1-Keto-7-nitrotetrahydrobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Keto-7-nitrotetrahydrobenz(a)anthracene is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes a ketone and a nitro group attached to a tetrahydrobenz(a)anthracene framework. Polycyclic aromatic hydrocarbons are known for their stability and unique chemical properties, making them significant in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Keto-7-nitrotetrahydrobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the nitration of tetrahydrobenz(a)anthracene followed by oxidation to introduce the ketone group. The reaction conditions often require strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for the oxidation step . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Keto-7-nitrotetrahydrobenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the aromatic rings.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of different substituents. Common reagents used in these reactions include sulfuric acid, potassium permanganate, and hydrogen gas. .
Aplicaciones Científicas De Investigación
1-Keto-7-nitrotetrahydrobenz(a)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studies have explored its interactions with biological molecules, particularly its potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to understand its role in drug development, especially in targeting specific molecular pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1-Keto-7-nitrotetrahydrobenz(a)anthracene exerts its effects involves its interaction with cellular components. The nitro group can undergo metabolic activation to form reactive intermediates, which can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets include DNA, where it can cause mutations, and various enzymes involved in metabolic pathways .
Comparación Con Compuestos Similares
1-Keto-7-nitrotetrahydrobenz(a)anthracene is unique due to its specific functional groups and structure. Similar compounds include:
Benz(a)anthracene: A parent compound without the nitro and ketone groups.
7-Nitrobenz(a)anthracene: Similar but lacks the ketone group.
Anthracene derivatives: Compounds with different substituents on the anthracene framework. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
272438-30-9 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
7-nitro-3,4-dihydro-2H-benzo[a]anthracen-1-one |
InChI |
InChI=1S/C18H13NO3/c20-16-7-3-5-11-8-9-14-15(17(11)16)10-12-4-1-2-6-13(12)18(14)19(21)22/h1-2,4,6,8-10H,3,5,7H2 |
Clave InChI |
YOXYQTOCTHSDMD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C1)C3=CC4=CC=CC=C4C(=C3C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


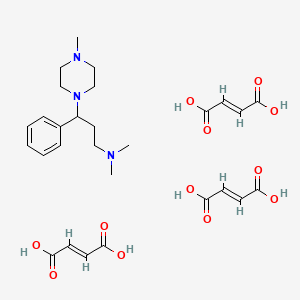

![N,N-diethyl-2-[[(1R,3S,4S,6R)-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12735684.png)

